N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide
Description
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-1-pyridin-3-yl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3/c1-27-16-7-8-17(19(13-16)28-2)23-21(26)25-12-11-24-10-4-6-18(24)20(25)15-5-3-9-22-14-15/h3-10,13-14,20H,11-12H2,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNIBZRWOWGOJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN3C=CC=C3C2C4=CN=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrrolo[1,2-a]pyrazine Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridine Ring: This step may involve a coupling reaction, such as a Suzuki or Heck coupling, to attach the pyridine ring to the core structure.
Attachment of the Dimethoxyphenyl Group: This can be done through a nucleophilic substitution reaction or a similar method to introduce the dimethoxyphenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, OH-).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol or amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications, such as in drug discovery for targeting specific biological pathways.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substituent Analysis
Table 1: Structural and Physicochemical Comparisons
Key Findings from Analog Studies
Thioamide substitution () enhances metabolic stability but reduces hydrogen-bonding capacity compared to carboxamides .
Synthetic Accessibility :
- Pyrrolo[1,2-a]pyrazine derivatives are typically synthesized via LiAlH4 reduction () or hydrogenation (), but the target compound’s pyridin-3-yl and dimethoxyphenyl groups may require regioselective coupling steps .
Pharmacological Implications :
- Imidazo[1,2-a]pyridine analogs () with dimethoxyphenyl groups exhibit neurogenic activity, suggesting the target compound may share similar targets (e.g., TrkB or sigma receptors) .
- Fluorinated analogs () show higher membrane permeability, whereas the target compound’s methoxy groups may favor CNS penetration .
Biological Activity
N-(2,4-dimethoxyphenyl)-1-(pyridin-3-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide is a complex organic compound with potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to highlight its pharmacological properties, mechanisms of action, and potential applications.
Chemical Structure and Properties
The compound features a dihydropyrrolo[1,2-a]pyrazine core, which is known for its diverse biological activities. The presence of the 2,4-dimethoxyphenyl and pyridin-3-yl substituents enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C18H20N4O3 |
| Molecular Weight | 344.38 g/mol |
| Solubility | Soluble in DMSO and ethanol |
| LogP | 3.5 |
Antiviral Activity
Recent studies have indicated that compounds with similar structures exhibit antiviral properties. For instance, pyrazole derivatives have shown effectiveness against HIV-1 replication through mechanisms that involve inhibition of viral entry and replication processes . Although specific data on this compound is limited, it can be hypothesized that its structural analogs may also possess similar antiviral mechanisms.
Neuroprotective Effects
The dihydropyrrolo[1,2-a]pyrazine scaffold has been studied for its role as a positive allosteric modulator of NMDA receptors. These receptors are critical in synaptic plasticity and memory function. Compounds that enhance NMDA receptor activity may have implications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .
Anticancer Potential
Preliminary investigations into related compounds have suggested anticancer properties. For example, certain dihydropyrrolo derivatives have shown cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation . Further research is required to evaluate the specific efficacy of this compound against different cancer types.
The mechanisms underlying the biological activities of this compound are not fully elucidated but are likely multifaceted:
- Inhibition of Viral Replication : Similar compounds inhibit key enzymes involved in viral replication.
- Modulation of Receptor Activity : Enhances or inhibits receptor signaling pathways that are crucial for neurotransmission.
- Induction of Apoptosis : Triggers programmed cell death in cancer cells through various signaling pathways.
Case Studies
While specific case studies on this compound are scarce, related compounds have been documented in literature:
- Study on Pyrazole Derivatives : A study demonstrated that pyrazole-based compounds exhibited significant antiviral activity against HIV with low cytotoxicity levels (IC50 values ranging from 5 to 20 μM) in HeLa P4 cells infected with HIV-1 .
- Neuroprotective Agents : Research on dihydropyrrolo derivatives indicated their potential as neuroprotective agents by enhancing NMDA receptor activity and showing promise in models of neurodegeneration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
